Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-
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Overview
Description
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- is a chemical compound with the molecular formula C15H27N3O2 and a molecular weight of 281.3938 g/mol . This compound is known for its unique structure, which includes both acetamide and cyclohexyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- typically involves the reaction of cyclohexylamine with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamine derivatives .
Scientific Research Applications
Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- include:
- 2-((Cyclohexylamino)carbonyl)aminoacetamide
- N-(Cyclohexylcarbamoyl)glycine
- N-(Cyclohexylcarbamoyl)alanine
Uniqueness
What sets Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]- apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
70118-40-0 |
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Molecular Formula |
C15H27N3O2 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
2-amino-N-cyclohexyl-N-(cyclohexylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H27N3O2/c16-11-14(19)18(13-9-5-2-6-10-13)15(20)17-12-7-3-1-4-8-12/h12-13H,1-11,16H2,(H,17,20) |
InChI Key |
GRTXRGMNIQJKES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)CN |
Origin of Product |
United States |
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